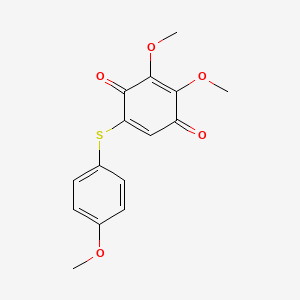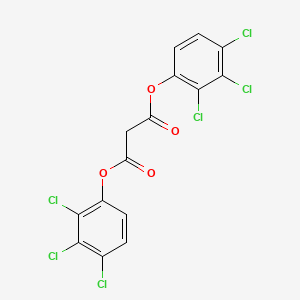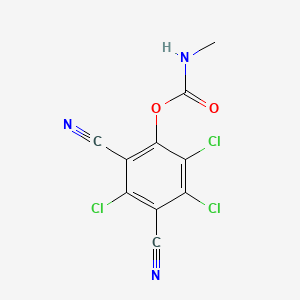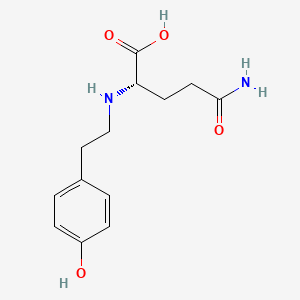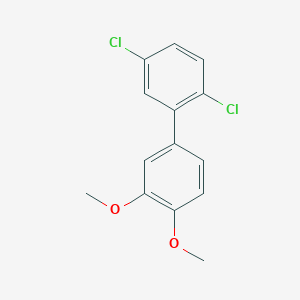
2,5-Dichloro-3',4'-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivativeThese compounds are known for their environmental persistence and potential adverse health effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl can be achieved through nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide. This reaction provides good to excellent yields of the desired methoxylated products . Another method involves Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .
Industrial Production Methods
Industrial production methods for PCBs, including 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl, typically involve large-scale chemical synthesis using similar nucleophilic aromatic substitution and coupling reactions. These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: This reaction typically involves the reduction of the chlorinated biphenyl rings.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where methoxy groups are introduced.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Hydroxylated PCBs (OH-PCBs).
Reduction: Dechlorinated biphenyls.
Substitution: Methoxylated biphenyls.
Scientific Research Applications
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its metabolism and toxicity.
Medicine: Studied for its potential health effects, including its role in cancer and other diseases.
Industry: Used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl involves its metabolism by cytochrome P450 enzymes to form hydroxylated metabolites. These metabolites can interact with various molecular targets and pathways, leading to potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the biphenyl rings makes it a valuable compound for studying the effects of these substituents on the behavior of PCBs .
Properties
CAS No. |
66175-49-3 |
|---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
1,4-dichloro-2-(3,4-dimethoxyphenyl)benzene |
InChI |
InChI=1S/C14H12Cl2O2/c1-17-13-6-3-9(7-14(13)18-2)11-8-10(15)4-5-12(11)16/h3-8H,1-2H3 |
InChI Key |
QIPHGBOZWLJNLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


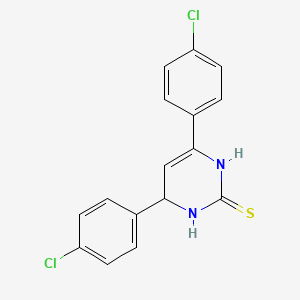
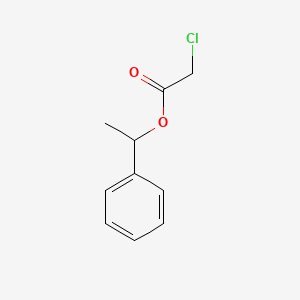




![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
